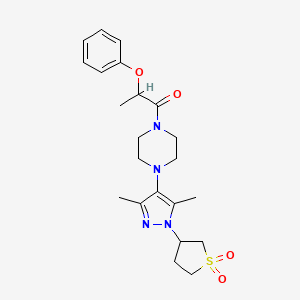
1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be broken down into several structural components:
- Tetrahydrothiophene : A sulfur-containing heterocyclic structure known for its diverse biological properties.
- Pyrazole : A five-membered ring that has been extensively studied for its pharmacological applications, particularly in anticancer and anti-inflammatory therapies.
- Piperazine : A cyclic amine that enhances the solubility and bioavailability of pharmaceutical compounds.
The molecular formula for this compound is C22H30N2O3S with a molecular weight of approximately 398.56 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our compound of interest. For instance, a study reported that certain pyrazole-piperazine conjugates exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The IC50 values for these compounds ranged from 2.13 µM to 4.46 µM, indicating potent activity against these malignancies .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 2.13 |
| SiHa | 4.34 |
| PC-3 | 4.46 |
The proposed mechanism of action for compounds similar to This compound involves inhibition of tubulin polymerization. This action disrupts microtubule dynamics, which is crucial for cancer cell division and proliferation . Molecular docking studies have shown that these compounds can bind effectively to the colchicine-binding site on tubulin, further supporting their role as potential chemotherapeutic agents .
Study 1: Synthesis and Evaluation
In a comprehensive study, researchers synthesized several pyrazole derivatives and evaluated their biological activities. Among them, a derivative structurally related to our compound demonstrated significant growth inhibition in cancer cell lines while exhibiting low toxicity towards normal cells (HEK293T) . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Study 2: Computational Analysis
Another research effort utilized computational methods to predict the biological activity of related compounds. The study employed density functional theory (DFT) calculations to analyze the electronic properties and reactivity profiles of these molecules. The results indicated favorable drug-like properties and potential for further development as therapeutic agents .
Propiedades
IUPAC Name |
1-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-16-21(17(2)26(23-16)19-9-14-31(28,29)15-19)24-10-12-25(13-11-24)22(27)18(3)30-20-7-5-4-6-8-20/h4-8,18-19H,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEZWHNENQZNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













